molecular formula C7H10O5 B1361596 1,3-Diacetoxyacetone CAS No. 6946-10-7

1,3-Diacetoxyacetone

Cat. No.: B1361596
CAS No.: 6946-10-7
M. Wt: 174.15 g/mol
InChI Key: PZVCVSQSQHGBNE-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development and characterization of 1,3-diacetoxyacetone as a significant chemical intermediate can be traced through various scientific publications and patent literature spanning several decades. The compound was first cataloged in chemical databases with the Chemical Abstracts Service number 6946-10-7, establishing its formal recognition in the scientific community. Early documentation of the compound appeared in chemical structure databases by 2005, with continuous updates reflecting ongoing research and applications.

The systematic study of this compound gained momentum through its identification as a valuable synthetic intermediate in pharmaceutical chemistry. Patent literature from the early 2000s demonstrates its application in the synthesis of cyclosporin analogs, indicating its importance in medicinal chemistry research. These early applications highlighted the compound's utility in complex molecular constructions, particularly in the pharmaceutical industry where precise structural modifications are crucial for drug development.

Research developments in the 2010s marked a significant advancement in the practical synthesis of this compound through innovative catalytic methods. The breakthrough work published in 2014 demonstrated highly efficient and selective transformations of glycerol using heterogeneous catalysts, establishing new paradigms for sustainable synthesis of this valuable intermediate. This research represented a pivotal moment in the compound's development, transitioning from laboratory curiosity to industrially relevant chemical with clear synthetic pathways and commercial applications.

Importance in Organic Chemistry and Chemical Industry

This compound occupies a central position in organic chemistry due to its multifunctional nature and reactivity profile. The compound serves as a versatile building block for the preparation of various chemical compounds, functioning as a key intermediate in the production of active pharmaceutical ingredients where it contributes to the formation of complex molecular structures. Its dual acetate functionality combined with the central ketone group provides multiple reactive sites for chemical transformations, making it invaluable for synthetic chemists working on complex molecular architectures.

In the specialty chemicals sector, this compound finds extensive application in the development of dyes, pigments, and polymers, where its reactivity and functional groups enable the creation of tailored materials with specific properties. The compound's role in cross-coupling reactions and as a reagent in organic transformations further highlights its importance in advanced chemical research and industrial processes. These applications demonstrate the compound's versatility beyond pharmaceutical synthesis, extending into materials science and industrial chemistry.

Application Sector Primary Use Key Advantages
Pharmaceutical Industry Active pharmaceutical ingredient synthesis Complex molecular structure formation
Specialty Chemicals Dyes, pigments, polymer production Tailored material properties
Organic Synthesis Cross-coupling reactions Multiple reactive sites
Cosmetics Industry Skincare product precursor Enhanced product performance

The industrial significance of this compound extends to the biodiesel industry through its connection to glycerol utilization. The development of efficient synthetic routes from glycerol, a major byproduct of biodiesel production, creates valuable economic opportunities for converting waste streams into high-value chemical intermediates. This connection represents a significant contribution to sustainable chemistry practices and circular economy principles in chemical manufacturing.

Advanced synthetic methodologies have incorporated this compound into sophisticated reaction sequences, including Horner-Wadsworth-Emmons olefination reactions used in the total synthesis of natural products such as aspochalasins. These applications demonstrate the compound's utility in cutting-edge synthetic chemistry, where its unique structural features enable complex transformations that would be difficult to achieve through alternative synthetic routes.

Research Scope and Objectives

Contemporary research on this compound focuses on multiple interconnected objectives that span fundamental chemistry and practical applications. The primary research direction involves the development of more efficient and environmentally sustainable synthetic methods, particularly through the optimization of heterogeneous catalytic systems for glycerol conversion. These studies aim to establish scalable industrial processes that can economically convert abundant glycerol feedstock into valuable chemical intermediates while minimizing environmental impact.

Research Area Primary Objectives Current Status Future Directions
Catalytic Synthesis Optimize glycerol conversion efficiency >99% selectivity achieved Scale-up and process optimization
Green Chemistry Develop sustainable synthetic routes Air oxidation methods established Renewable feedstock integration
Pharmaceutical Applications Expand drug synthesis applications Cyclosporin analog synthesis demonstrated Novel drug target exploration
Materials Science Create advanced polymer materials Specialty chemical applications identified Functional material development

Mechanistic studies represent another crucial research frontier, focusing on understanding the detailed pathways involved in the catalytic transformation of glycerol to this compound. Research has demonstrated that the oxidation process proceeds through isomerization of 1,2-diacetylglycerol to the more stable 1,3-diacetylglycerol, followed by selective oxidation to the target compound. The high efficiency of copper nanoparticles in this transformation, attributed to their preferential oxidation ability for secondary hydroxyl groups over primary hydroxyl groups, provides insights for designing improved catalytic systems.

The development of one-pot synthetic processes represents a significant research objective, combining multiple catalytic systems to enable direct conversion of starting materials to final products. Research has successfully demonstrated that lanthanum-montmorillonite and copper nanoparticle catalysts can work independently without mutual deactivation, enabling the direct and selective synthesis of this compound from glycerol. This achievement opens new possibilities for streamlined manufacturing processes that reduce complexity and improve economic viability.

Catalyst recyclability and reusability studies form an essential component of current research objectives, addressing the practical requirements for industrial implementation. Studies have shown that copper nanoparticle catalysts embedded in aluminum oxide matrices can be recovered and reused without significant loss of activity or selectivity, demonstrating the practical viability of these systems for large-scale applications. These findings support the development of sustainable manufacturing processes that minimize waste generation and reduce production costs through catalyst recycling.

Properties

IUPAC Name

(3-acetyloxy-2-oxopropyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c1-5(8)11-3-7(10)4-12-6(2)9/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVCVSQSQHGBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40287893
Record name 1,3-Diacetoxyacetone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6946-10-7
Record name 6946-10-7
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Record name 6946-10-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403750
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6946-10-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53175
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Diacetoxyacetone
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Preparation Methods

Table 1: Catalytic Acetylation of Glycerol to Diacetylglycerols Using Metal Cation-Exchanged Monts

Entry Catalyst Glycerol Conversion (%) 1,3-Diacetylglycerol Yield (%) Selectivity for DAG (%) Notes
1 La³⁺-mont 98 0 >99 Highest selectivity
3 Ce⁴⁺-mont 98 37 44 Lower selectivity
4 Sc³⁺-mont 97 37 43 Lower selectivity
5 Ti⁴⁺-mont 85 0 61 Moderate selectivity
6 Fe³⁺-mont 85 0 64 Moderate selectivity
7 La(OTf)₃ 2 trace 1 Very low yield
8 Na⁺-mont 2 trace 1 Very low yield

Reaction conditions: glycerol (1 mmol), AcOH (2 mmol), catalyst (0.02 mmol metal), toluene (3 mL), 120 °C, 24 h.

Table 2: Oxidation of Diacetylglycerols to this compound Using Various Cu-Based Catalysts

Entry Catalyst Conversion (%) Yield (%) Notes
1 CuNP@AlOx 100 99 Best catalyst, reusable
2 CuNP@AlOx (reuse) 100 98 Maintains activity on reuse
3 Cu/Al₂O₃ 70 65 Lower efficiency
4 Cu/SiO₂ 65 63 Lower efficiency
5 Cu/FAP 45 40 Visible Cu leaching
6 Cu/HAP 30 25 Visible Cu leaching
7 Cu₂O 12 8 Poor catalyst
8 Cu(NO₃)₂ 0 0 No activity

Reaction conditions: mixture of 1,2- and 1,3-diacetylglycerol (1.0 mmol), catalyst (Cu: 0.38 mmol), toluene (3 mL), 180 °C, 5 h.

Mechanistic Insights and Advantages

  • CuNP@AlOx selectively oxidizes secondary hydroxyl groups, favoring the formation of this compound over other isomers.
  • The catalyst systems are heterogeneous, allowing easy separation and reuse without loss of activity.
  • The one-pot process reduces steps, energy consumption, and waste, enhancing industrial feasibility.
  • The reversible hydrogenation-oxidation capability of CuNP@AlOx allows conversion between this compound and 1,3-diacetylglycerol, useful for downstream applications.

Alternative Preparation via Halogenation, Oxidative Dehydrogenation, and Hydrolysis of Glycerol

Another industrially promising method involves multi-step chemical transformations starting from glycerol:

  • Step 1: Catalytic Halogenation
    Glycerol is reacted with a halogenating reagent (e.g., chlorine source) in the presence of a catalyst such as zirconia in an organic solvent at 50–120 °C for 1–10 hours to produce 1,3-dichloro-2-propanol.

  • Step 2: Oxidative Dehydrogenation
    The 1,3-dichloro-2-propanol undergoes oxidative dehydrogenation to form 1,3-dichloro-2-acetone as an intermediate.

  • Step 3: Hydrolysis
    The intermediate is hydrolyzed in an aqueous alkaline medium at 25–60 °C to yield 1,3-dihydroxyacetone, which can be further acetylated to this compound.

  • Purification
    The product can be purified by distillation at 70–80 °C due to its boiling point range of 70–75 °C.

Summary Table: Process Conditions for Halogenation-Oxidation-Hydrolysis Route

Step Conditions Catalyst/Agent Temperature (°C) Time (h) Product
1. Halogenation Glycerol + halogenating reagent in organic solvent Zirconia catalyst 50–120 1–10 1,3-Dichloro-2-propanol
2. Oxidative dehydrogenation Oxidation of intermediate - - - 1,3-Dichloro-2-acetone
3. Hydrolysis Aqueous alkaline hydrolysis Alkaline substance 25–60 - 1,3-Dihydroxyacetone
4. Purification Distillation - 70–80 - Purified 1,3-dihydroxyacetone

Note: Subsequent acetylation steps to obtain this compound are typically performed after obtaining 1,3-dihydroxyacetone.

Chemical Reactions Analysis

Types of Reactions

1,3-Diacetoxyacetone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form other compounds.

    Reduction: It can be reduced under specific conditions.

    Substitution: The acetoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Air as an oxidant with CuNP@AlOx catalyst.

    Reduction: Specific reducing agents can be used under controlled conditions.

    Substitution: Various reagents can be used to replace the acetoxy groups with other functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different oxidized derivatives, while substitution reactions can yield a variety of substituted compounds .

Scientific Research Applications

Organic Synthesis

1,3-Diacetoxyacetone has been utilized in organic synthesis as a building block for more complex molecules. For instance, it has been reported to undergo photochemical reactions with vinylene carbonate to produce oxetane derivatives in yields up to 55% . This reaction demonstrates its utility in creating novel cyclic structures that are valuable in pharmaceutical development.

Catalysis

The compound has shown potential as a catalyst or catalyst precursor in various reactions. Studies indicate that when confined within cyclodextrins, this compound can act as an oxidase mimic in the presence of hydrogen peroxide . This property is significant for developing new catalytic systems that mimic natural enzymatic processes.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its role in synthesizing cyclosporin analogs. These analogs are important for immunosuppressive therapies and have been shown to exhibit enhanced potency and reduced toxicity compared to traditional cyclosporins . The incorporation of this compound into these compounds allows for modifications that improve their pharmacological profiles.

Case Study 1: Photochemical Reactions

A study demonstrated the effectiveness of this compound in photochemical reactions where it was irradiated in a benzene solution with vinylene carbonate. The resulting oxetane photoproduct was isolated with a yield of 55%, showcasing the compound's utility in generating complex molecular architectures through light-induced processes .

Case Study 2: Catalytic Applications

Research involving cyclodextrin-encapsulated this compound highlighted its application as an oxidase mimic. This study illustrated how the compound could facilitate oxidation reactions under mild conditions while maintaining selectivity and efficiency, thus paving the way for environmentally friendly catalytic processes .

Data Tables

Application AreaSpecific Use CaseYield/Effectiveness
Organic SynthesisPhotochemical reaction with vinylene carbonate55% yield
CatalysisOxidase mimic within cyclodextrinsEnhanced selectivity
Medicinal ChemistrySynthesis of cyclosporin analogsImproved potency

Mechanism of Action

The mechanism of action of 1,3-Diacetoxyacetone involves its reactivity as an acetylation agent. It can react with various nucleophiles, leading to the formation of acetylated products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

This compound

  • Reactivity : The acetyloxy groups act as electrophilic sites , enabling acetylation of alcohols, amines, and alkynes under mild conditions .
  • Applications : Used in the synthesis of fragrances, pharmaceuticals, and agrochemicals. Its high boiling point (242.8°C) makes it suitable for high-temperature reactions .

1,1-Dimethoxyacetone

  • Reactivity : The methoxy groups are electron-donating , stabilizing the carbonyl group and reducing electrophilicity compared to acetyloxy derivatives.
  • Applications : Employed in polymer synthesis and as a precursor for UV stabilizers and plasticizers .

Dimethyl 1,3-Acetonedicarboxylate

  • Reactivity : The ester groups participate in Claisen condensations and Michael additions, forming complex ketones and carboxylic acids .
  • Applications : A key intermediate in synthesizing β-keto esters and heterocyclic compounds.

3,5-Diacetoxybenzoic Acid

  • Reactivity : Combines acetyloxy and carboxylic acid functionalities, enabling dual reactivity in esterification and decarboxylation reactions.
  • Applications: Used in drug design (e.g., prodrugs) and as a building block for polyphenolic compounds .

Research Findings and Industrial Relevance

This compound is preferred over 1,1-Dimethoxyacetone in acetylation reactions due to its higher reactivity, though the latter offers better stability in aqueous environments .

Compared to Dimethyl 1,3-Acetonedicarboxylate , this compound lacks carboxylate groups, limiting its utility in decarboxylation-driven syntheses but enhancing compatibility with acid-sensitive substrates .

3,5-Diacetoxybenzoic Acid is more specialized, targeting niche pharmaceutical applications, whereas this compound has broader industrial use .

Biological Activity

1,3-Diacetoxyacetone (DAA) is a compound of significant interest due to its diverse biological activities and applications in synthetic chemistry. This article explores the biological activity of DAA, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is an acyclic compound characterized by two acetoxy groups attached to a central carbon atom. Its chemical formula is C5H8O5C_5H_8O_5, and it is often synthesized from dihydroxyacetone through acetylation processes. The compound's structural properties facilitate various chemical reactions, making it a versatile intermediate in organic synthesis.

Biological Activities

  • Cytotoxic Effects : DAA has been studied for its cytotoxic properties against various cancer cell lines. Research indicates that DAA can induce apoptosis in these cells, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction .
  • Immunomodulatory Properties : DAA exhibits immunomodulatory effects, influencing immune cell activity. Studies suggest that it may enhance the production of pro-inflammatory cytokines, which could be beneficial in certain therapeutic contexts .
  • Antimicrobial Activity : Preliminary investigations have shown that DAA possesses antimicrobial properties against a range of pathogenic bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes .
  • Nematicidal Properties : The compound has demonstrated efficacy against nematodes, indicating potential applications in agricultural pest control .

Synthesis and Applications

DAA is synthesized via the Horner-Wadsworth-Emmons (HWE) olefination reaction, where phosphonates react with aldehydes or ketones to yield enones and related compounds. This method has been employed effectively to produce DAA in moderate yields .

Table 1: Summary of Biological Activities of this compound

Activity Effect Reference
CytotoxicInduces apoptosis in cancer cells
ImmunomodulatoryEnhances cytokine production
AntimicrobialDisrupts microbial cell membranes
NematicidalEffective against nematodes

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of DAA on human breast cancer cells (MCF-7), researchers found that treatment with DAA led to a significant reduction in cell viability after 24 hours. The mechanism was linked to increased levels of reactive oxygen species (ROS) and activation of caspase pathways .

Case Study 2: Immunomodulation

Another investigation focused on the immunomodulatory effects of DAA on macrophages. Results indicated that DAA treatment resulted in elevated levels of TNF-alpha and IL-6, suggesting its potential use as an immunostimulant in therapeutic settings .

Q & A

Q. What safety protocols are essential when handling this compound?

  • Answer :
  • Ventilation : Use fume hoods due to potential vapor release (flash point: 101.3°C) .
  • Personal protective equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact.
  • Waste disposal : Follow institutional guidelines for organic solvents and acetylated byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Diacetoxyacetone
Reactant of Route 2
1,3-Diacetoxyacetone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.